molecular formula C19H17ClFN3OS2 B382661 N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 379236-20-1

N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B382661
CAS No.: 379236-20-1
M. Wt: 421.9g/mol
InChI Key: BOVVGRSKUWIGLV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H17ClFN3OS2 and its molecular weight is 421.9g/mol. The purity is usually 95%.
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Scientific Research Applications

High Refractive Index Materials

The compound has been explored in the synthesis of transparent aromatic polyimides with high refractive indices. These polyimides demonstrate good thermomechanical stabilities, making them suitable for advanced material applications (Tapaswi et al., 2015).

Pharmacological Research

It has been studied in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, showing potential in cancer treatment due to its metabolic stability and efficacy (Stec et al., 2011).

Molecular Structure Analysis

Research on its crystal structures provides insight into molecular interactions and stability. Such analysis is crucial for understanding the compound's behavior in various applications (Subasri et al., 2016).

Dual Inhibitors in Cancer Therapy

The compound's derivatives have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant potential in cancer therapy (Gangjee et al., 2008).

Anti-bacterial and Anti-inflammatory Applications

Studies show its derivatives possess anti-bacterial and anti-inflammatory properties, suggesting its potential in developing new therapeutic agents (Kale and Mene, 2013).

Anti-COVID-19 Potential

Research indicates its potential in anti-COVID-19 applications through molecular docking against SARS-CoV-2 protein, contributing to the search for effective COVID-19 treatments (Mary et al., 2020).

Cytotoxicity Studies

Its derivatives have been explored for cytotoxic activities against various cancer cell lines, providing insights into developing novel cancer therapies (Ghorab et al., 2015).

Spectroscopic Studies for Solar Cell Applications

The compound has been studied for its photochemical properties, indicating its potential as a photosensitizer in dye-sensitized solar cells (Mary et al., 2020).

PET Imaging Research

It has been used in the synthesis of compounds for positron emission tomography (PET) imaging, aiding in the study of neurodegenerative disorders (Fookes et al., 2008).

Antitumor Agent Development

Its structure has been the basis for the synthesis of various antifolates, showing potential as antitumor agents (Gangjee et al., 2007).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS2/c1-10-22-18(17-12-4-2-3-5-15(12)27-19(17)23-10)26-9-16(25)24-11-6-7-14(21)13(20)8-11/h6-8H,2-5,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVVGRSKUWIGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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